3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylbenzyl)propanamide
Description
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Properties
IUPAC Name |
3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c22-30(27,28)18-9-6-15(7-10-18)12-23-20(26)11-8-17-14-29-21-24-19(13-25(17)21)16-4-2-1-3-5-16/h1-7,9-10,13-14H,8,11-12H2,(H,23,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYGTRRTRXUWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound has been synthesized and screened for its in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (pdac) cells. This suggests that the compound may target proteins or pathways involved in cell proliferation in PDAC.
Mode of Action
It has been shown to have significant in vitro antiproliferative activity on pdac cells
Biochemical Pathways
Given its antiproliferative activity on pdac cells, it can be inferred that the compound likely affects pathways related to cell proliferation and possibly apoptosis.
Result of Action
The compound has shown relevant in vitro antiproliferative activity on PDAC cells, including SUIT-2, Capan-1, and Panc-1. Specific compounds, such as 9c and 9l, showed half maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM. Additionally, compound 9c significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in the scratch wound-healing assay. These results suggest that the compound has a significant molecular and cellular effect on PDAC cells, inhibiting both their proliferation and migration.
Biological Activity
The compound 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylbenzyl)propanamide is part of a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Imidazo[2,1-b]thiazole
- Substituents :
- A phenyl group at the 6-position of the imidazole ring.
- A sulfamoylbenzyl moiety at the nitrogen atom.
This unique structure contributes to its biological activity, particularly in targeting cancer cells.
Antiproliferative Effects
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using different assays.
-
In Vitro Studies :
- The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay across several pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2, Capan-1, and Panc-1.
- Results showed that certain derivatives had IC50 values ranging from 5.11 to 10.8 µM, indicating effective inhibition of cell growth .
-
Mechanism of Action :
- The compound's mechanism involves the induction of apoptosis and inhibition of cell migration. In scratch wound-healing assays, it significantly reduced the migration rate of SUIT-2 and Capan-1 cells .
- Additionally, molecular docking studies suggest that it may interact with specific protein targets involved in cancer progression.
Comparative Biological Activity
A comparison of various derivatives within the same class highlights the significance of structural modifications on biological activity:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 5.11 | SUIT-2 | Apoptosis induction |
| Compound B | 10.8 | Capan-1 | Migration inhibition |
| Compound C | 1.2 | Various (NCI-60) | Targeting TGF-β receptor |
Study on Anticancer Properties
A notable study explored a series of imidazo[2,1-b]thiazole derivatives, including our compound, demonstrating potent anticancer properties against murine leukemia and human cervical carcinoma cell lines with IC50 values in the submicromolar range . The results underscored the potential for these compounds to serve as lead structures for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies were performed to predict binding affinities and interactions with target proteins involved in cancer cell proliferation. The docking results indicated strong binding interactions with key proteins that regulate cell cycle and apoptosis pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy in targeting cancer cells. For instance, derivatives of imidazo[2,1-b]thiazole have shown significant anti-proliferative effects against various cancer cell lines, including hepatic cancer cells (HepG2) and pancreatic ductal adenocarcinoma cells. The mechanism of action involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
Case Study: Hepatic Cancer Cells
A study conducted on the synthesis of imidazo[2,1-b]thiazole derivatives demonstrated that these compounds exhibit potent anti-proliferative activity against HepG2 cells at micromolar concentrations. The results indicated a dose-dependent response with IC50 values reported as low as 5 µM for certain derivatives .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that imidazo[2,1-b]thiazole derivatives possess significant activity against a range of bacterial strains, including Mycobacterium tuberculosis. The primary target identified is the pantothenate synthetase enzyme, crucial for the biosynthesis of coenzyme A.
Case Study: Mycobacterium tuberculosis
In a study focusing on the interaction of similar compounds with pantothenate synthetase, it was found that these derivatives can effectively inhibit bacterial growth by disrupting essential metabolic pathways. This highlights their potential as new leads in the development of antimycobacterial agents .
Antiviral Activity
Emerging research suggests that compounds related to 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylbenzyl)propanamide may exhibit antiviral properties. Initial investigations into their effects on viral replication have shown promise, particularly against RNA viruses.
Case Study: Viral Replication Inhibition
A preliminary study indicated that certain derivatives could inhibit viral replication in vitro by interfering with viral entry or replication processes within host cells. Further research is needed to elucidate the specific mechanisms involved and to assess their efficacy in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[2,1-b]thiazole derivatives is crucial for optimizing their pharmacological profiles. Modifications to the phenyl and thiazole rings can significantly influence their biological activities.
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl | Enhances anticancer activity |
| Alteration in thiazole | Affects antimicrobial potency |
| Sulfonamide group | Increases solubility and bioavailability |
Conclusion and Future Directions
The compound this compound exhibits promising applications across various fields of medicinal chemistry. Its anticancer, antimicrobial, and antiviral properties make it a valuable candidate for further research and development.
Future studies should focus on:
- Detailed mechanistic studies to understand its mode of action.
- Clinical trials to establish efficacy and safety profiles.
- Exploration of novel derivatives to enhance biological activity and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
